4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
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Overview
Description
4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine is a heterocyclic compound that features a morpholine ring linked to an oxadiazole moiety via a sulfanyl ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which is then linked to the morpholine moiety through a sulfanyl ethyl bridge. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles .
Scientific Research Applications
4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating infections and possibly other diseases.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine involves its interaction with biological targets, such as enzymes or receptors. The oxadiazole ring is known to interact with metal ions and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
- 4-(2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
- 4-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
Uniqueness
What sets 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine apart from similar compounds is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its antimicrobial properties compared to other derivatives .
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2S/c1-12-2-4-13(5-3-12)14-16-17-15(20-14)21-11-8-18-6-9-19-10-7-18/h2-5H,6-11H2,1H3 |
InChI Key |
CYJJYZZQFPUOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCCN3CCOCC3 |
Origin of Product |
United States |
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